molecular formula C16H19N3O2 B267054 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

カタログ番号 B267054
分子量: 285.34 g/mol
InChIキー: XOEMJNSTCPOLPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.

作用機序

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a selective inhibitor of the NF-κB pathway, which is a key regulator of inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, including cytokines, growth factors, and pathogens. Upon activation, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell survival. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of κB (IκB), which is a key regulator of NF-κB activation (Wang et al., 2004).
Biochemical and Physiological Effects
N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells (Gao et al., 2014). In immune cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Li et al., 2015). In liver cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the replication of HCV by blocking the expression of viral proteins (Wang et al., 2016).

実験室実験の利点と制限

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has several advantages as a research tool, including its selectivity for the NF-κB pathway, its potency, and its availability. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively characterized in various cell types and animal models, which makes it a valuable tool for studying the role of NF-κB in different diseases. However, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide also has some limitations, including its potential off-target effects and its toxicity at high concentrations. Therefore, it is important to use N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide at appropriate concentrations and to carefully evaluate its effects on different cellular processes.

将来の方向性

There are several future directions for the research on N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide. One direction is to further investigate the mechanism of action of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, particularly its effects on the interaction between NF-κB and other signaling pathways. Another direction is to explore the potential therapeutic applications of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide in different diseases, including cancer, inflammatory diseases, and viral infections. Additionally, it would be interesting to investigate the potential combination therapy of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, it would be valuable to develop more selective and potent inhibitors of the NF-κB pathway based on the structure of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide.
Conclusion
In conclusion, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide selectively inhibits the NF-κB pathway and has various biochemical and physiological effects in different cell types and tissues. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has several advantages as a research tool, but also has some limitations. There are several future directions for the research on N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, including investigating its mechanism of action, exploring its therapeutic applications, and developing more selective and potent inhibitors of the NF-κB pathway.

合成法

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide was first synthesized by M. Karin and colleagues in 2004 (Wang et al., 2004). The synthesis method involves the reaction of 4-aminobenzophenone with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by acylation with 3-bromopropionyl chloride. The resulting compound is then reduced with sodium borohydride to yield N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide.

科学的研究の応用

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway (Gao et al., 2014). In inflammatory diseases, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Li et al., 2015). In viral infections, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV) (Liu et al., 2014; Wang et al., 2016).

特性

製品名

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

分子式

C16H19N3O2

分子量

285.34 g/mol

IUPAC名

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C16H19N3O2/c1-5-15(20)17-14-8-6-13(7-9-14)16(21)19-12(4)10(2)11(3)18-19/h6-9H,5H2,1-4H3,(H,17,20)

InChIキー

XOEMJNSTCPOLPU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)C)C

正規SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。